1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
This compound features a pyrazolo[3,4-b]pyridine core substituted at position 1 with a 1,1-dioxidotetrahydrothiophen-3-yl group, a methyl group at position 3, a thiophen-2-yl moiety at position 6, and a carboxylic acid at position 3.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-9-14-11(16(20)21)7-12(13-3-2-5-24-13)17-15(14)19(18-9)10-4-6-25(22,23)8-10/h2-3,5,7,10H,4,6,8H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBLLYMGWMMBQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)O)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels , specifically the GIRK1/2 subtypes. These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
The compound acts as an activator of the GIRK1/2 channels. It interacts with these channels, leading to their activation and subsequent changes in the cellular processes controlled by these channels.
Biological Activity
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a pyrazolo[3,4-b]pyridine core with a tetrahydrothiophene moiety and a carboxylic acid functional group. The molecular formula is C17H21N3O5S, with a molecular weight of approximately 379.4 g/mol. The unique arrangement of its functional groups suggests multiple interaction sites for biological targets.
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer activity. For instance, a related compound showed an IC50 value of 56 nM against tropomyosin receptor kinase A (TRKA), which is implicated in various cancers . The inhibition of TRKA can lead to reduced proliferation of cancer cells, making these compounds potential candidates for cancer therapy.
Table 1: Comparison of Anticancer Activity of Pyrazolo[3,4-b]pyridines
| Compound | Target | IC50 (nM) |
|---|---|---|
| C03 | TRKA | 56 |
| C04 | Km-12 | 304 |
| C05 | MCF-7 | Varies |
The mechanism by which these compounds exert their biological effects often involves the modulation of signaling pathways associated with cell proliferation and survival. For example, the inhibition of TRK signaling pathways can induce apoptosis in tumor cells. Additionally, molecular docking studies have suggested that these compounds can bind effectively to target proteins involved in cancer progression .
Antimicrobial Activity
Pyrazolo[3,4-b]pyridines have also been explored for their antimicrobial properties. A study demonstrated that certain derivatives exhibited promising activity against Mycobacterium tuberculosis (MTB), showcasing their potential as lead candidates in the development of new antitubercular agents . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrazolo ring significantly enhanced antimicrobial efficacy.
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| C01 | 0.5 | Strong |
| C02 | 1.0 | Moderate |
| C03 | 2.0 | Weak |
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that it possesses good plasma stability and low toxicity profiles in vitro . However, further investigations are necessary to evaluate its metabolism and excretion pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazolo[3,4-b]pyridines:
- Case Study on Cancer Cell Lines : In vitro studies on various cancer cell lines demonstrated that modifications in the chemical structure could lead to enhanced selectivity and potency against specific cancer types.
- Antimicrobial Efficacy : A study comparing different derivatives against MTB indicated that structural variations significantly impacted their minimum inhibitory concentration (MIC), leading to insights into optimizing lead compounds for further development.
Scientific Research Applications
Pharmacological Applications
1. Modulation of G Protein-Gated Inwardly Rectifying Potassium Channels (GIRK)
This compound has been identified as an activator of GIRK channels, which play a crucial role in regulating neuronal excitability. Modulating these channels can be beneficial in treating neurological disorders such as epilepsy and anxiety. Studies employing radiolabeled ligand binding assays and electrophysiological recordings have demonstrated its ability to activate GIRK channels effectively, indicating potential for therapeutic use in managing these conditions.
2. Antimicrobial Activity
Recent research has explored the potential of pyrazolo[3,4-b]pyridines, including this compound, as lead candidates against Mycobacterium tuberculosis. The unique structural features allow for modifications that may enhance their antimicrobial efficacy .
3. Anticancer Properties
Compounds with similar structures have shown promising anticancer activities. For instance, derivatives of pyrazolo[3,4-b]pyridine have been reported to arrest the cell cycle and induce apoptosis in cancer cell lines such as HeLa cells. The compound's ability to inhibit cancer cell proliferation makes it a candidate for further investigation in oncology .
Case Study 1: Neuropharmacological Effects
A study investigated the effects of the compound on neuronal activity through GIRK channel activation. Results indicated that it not only activates these channels but does so with improved stability compared to other known activators. This stability is critical for developing treatments for neurological disorders where prolonged channel activation is beneficial.
Case Study 2: Antimicrobial Efficacy
In another study focusing on its antimicrobial properties against Mycobacterium tuberculosis, the compound was tested alongside various derivatives. The results demonstrated significant activity against resistant strains, suggesting a potential role in developing new antituberculosis therapies.
Comparison with Similar Compounds
Table 1: Substituent Effects at Position 1
| Substituent | Electronic Effect | Steric Bulk | Solubility Implications |
|---|---|---|---|
| 1,1-Dioxidotetrahydrothiophen-3-yl | Strong EWG | Moderate | Polar (sulfone enhances) |
| Cyclopentyl | Neutral | High | Reduced polarity |
| Propan-2-yl | Neutral | Moderate | Hydrophobic |
Core Structure Modifications
- Pyrazolo[3,4-c]pyridine Derivatives :
Compounds like 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid () exhibit a fused tetrahydro ring system, increasing conformational rigidity. This contrasts with the fully aromatic pyrazolo[3,4-b]pyridine core of the target compound, which may enhance planarity and π-π stacking interactions . - Tetrahydroimidazo[1,2-a]pyridine Derivatives :
highlights compounds with a reduced imidazo ring, altering electronic distribution and hydrogen-bonding capacity compared to the pyrazolo-pyridine scaffold .
Table 2: Key Physicochemical Properties
*Inferred from sulfone and carboxylic acid groups.
Q & A
Basic Research Questions
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
- Methodological Answer : Solubility can be enhanced using co-solvents (e.g., DMSO/water mixtures) or by synthesizing salt forms (e.g., sodium carboxylate via neutralization with NaOH). Stability studies under varying pH (4–9) and temperatures (4°C to 37°C) should be conducted using HPLC to monitor degradation products. Pre-formulation studies with lyophilization or cyclodextrin encapsulation may improve shelf life .
Q. What spectroscopic techniques are most effective for characterizing its structural integrity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to confirm substituent positions (e.g., thiophene protons at δ 7.2–7.5 ppm, pyrazole-CH3 at δ 2.5 ppm).
- FT-IR to verify carboxylic acid (C=O stretch ~1700 cm⁻¹) and sulfone groups (asymmetric S=O ~1300 cm⁻¹).
- HRMS for molecular weight validation (e.g., ESI+ mode for [M+H]+ ion).
- X-ray crystallography (if crystalline) to resolve stereochemistry .
Q. Which synthetic routes are reported for the pyrazolo[3,4-b]pyridine core?
- Methodological Answer : Key strategies include:
- Cyclocondensation : Reacting 3-aminopyrazoles with β-ketoesters or enamines under acidic conditions (e.g., acetic acid, 80°C).
- Multicomponent reactions : Using thiophene-2-carboxaldehyde, methyl acetoacetate, and hydrazine derivatives in ethanol with catalytic piperidine.
- Post-functionalization : Introducing the tetrahydrothiophene-dioxide moiety via nucleophilic substitution (e.g., using 1,1-dioxidotetrahydrothiophen-3-yl bromide in DMF with K2CO3) .
Advanced Research Questions
Q. How can computational modeling predict target binding affinity for kinase inhibition?
- Methodological Answer :
- Perform docking studies (AutoDock Vina, Schrödinger) using the compound’s 3D structure (optimized with DFT at B3LYP/6-31G*) against kinase ATP-binding pockets (e.g., PDB: 3FH).
- Analyze hydrogen-bond interactions between the carboxylic acid group and kinase catalytic lysine residues.
- Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns .
Q. What strategies resolve contradictions in biological activity data across assay platforms?
- Methodological Answer :
- Dose-response validation : Re-test IC50 values using orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays).
- Metabolic stability checks : Rule out false negatives from rapid hepatic clearance (use liver microsomes + NADPH).
- Off-target profiling : Screen against related kinases (e.g., JAK2, EGFR) to identify selectivity issues.
- Structural analogs : Compare SAR trends with derivatives lacking the thiophene or sulfone groups to isolate pharmacophore contributions .
Q. How can regioselectivity challenges in multi-step synthesis be addressed?
- Methodological Answer :
- Directing groups : Temporarily install protecting groups (e.g., tert-butyl ester on the carboxylic acid) to steer reactivity.
- Microwave-assisted synthesis : Enhance yield and selectivity for pyrazole cyclization (e.g., 150°C, 20 min, DMF).
- Catalytic systems : Use Pd(OAc)2/Xantphos for Suzuki-Miyaura coupling of the thiophene ring without disrupting the sulfone .
Q. What in vivo pharmacokinetic parameters should be prioritized for lead optimization?
- Methodological Answer :
- Oral bioavailability : Assess Cmax and AUC in rodent models using LC-MS/MS plasma analysis.
- Blood-brain barrier penetration : Measure brain/plasma ratio (logBB) via cassette dosing.
- CYP inhibition : Screen against CYP3A4/2D6 to mitigate drug-drug interaction risks.
- Metabolite identification : Use HRMS/MS to detect sulfone oxidation or pyrazole N-demethylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
